molecular formula C15H8BrNO4 B13673797 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione

2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13673797
M. Wt: 346.13 g/mol
InChI Key: RAJLOIPOGPSAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione is a substituted indene-dione derivative characterized by a bromo and nitro group on the phenyl ring. Indene-dione derivatives are known for diverse applications, including dyes, pharmaceuticals, and chemosensors, with substituents critically influencing their physicochemical and biological behavior .

Properties

Molecular Formula

C15H8BrNO4

Molecular Weight

346.13 g/mol

IUPAC Name

2-(4-bromo-2-nitrophenyl)indene-1,3-dione

InChI

InChI=1S/C15H8BrNO4/c16-8-5-6-11(12(7-8)17(20)21)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H

InChI Key

RAJLOIPOGPSAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione, with CAS number 1301219-53-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C15H8BrNO4
  • Molecular Weight : 346.13 g/mol
  • Purity : Typically ≥98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit the following activities:

  • Antioxidant Activity : The nitro group in the structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This is particularly relevant in cancer types such as breast and lung cancer.

Biological Activity Data

Activity Type Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInduces apoptosis, inhibits cell proliferation
AntimicrobialInhibits bacterial growth

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Effects : Another investigation assessed the compound's efficacy against various bacterial strains. Results indicated that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The following findings are noteworthy:

  • Synthesis Optimization : Modifications in synthetic routes have led to increased yields and purity levels, facilitating more extensive biological testing.
  • Structure-Activity Relationship (SAR) : Studies exploring SAR have identified key functional groups that enhance biological activity, paving the way for the development of more potent derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The electronic and steric effects of substituents on indene-dione derivatives significantly alter their reactivity and functionality:

Compound Substituents Key Effects Reference
2-(2-Pyridinyl)-1H-indene-1,3(2H)-dione (PP) Pyridinyl group Enhances photostability in ethanol; used as a dye and semiconductor .
2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione (QP) Quinolinyl group Stable in cyclohexane; forms solvated electrons under UV irradiation .
2-(Phenylhydrazono)-1H-indene-1,3(2H)-dione Hydrazono group Acts as a Cu²⁺ chemosensor; nitro or methoxy substituents enhance selectivity .
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione Methoxy group (electron-donating) Likely improves solubility; no direct bioactivity reported .
5-Bromo-1H-indene-1,3(2H)-dione Bromo at position 5 Lower molecular weight (225.04 g/mol); synthetic intermediate for further functionalization .
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione Bulky xanthenyl group Exhibits 48.49% inhibition in pollen tube assays, indicating bioactivity .

Key Observations :

  • Bulkier substituents (e.g., xanthenyl, chromone) may hinder solubility but improve biological target specificity .

Physicochemical Properties

Melting points, solubility, and photostability vary with substituent identity and position:

Compound Melting Point (°C) Photostability (UV light) Solubility Trends Reference
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)-... Not reported Not studied Likely polar due to thioxo group .
2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-... 217–220 Not reported Moderate (DMF/water) .
2-(4-Oxochroman-3-ylidene)-... 311–313 Not studied Low (dioxane recrystallization) .
2-Bromo-2-(4-chlorophenyl)-... Not reported Not studied Predicted low due to halogenated aryl .

Key Observations :

  • Halogenated derivatives (e.g., bromo, chloro) typically exhibit higher melting points due to increased molecular symmetry and intermolecular forces .
  • Nitro groups may reduce photostability by facilitating photoreduction pathways, as seen in QP derivatives under alkaline conditions .

Key Observations :

  • Nitro and bromo groups may enhance cytotoxicity or metal-binding affinity, as seen in Cu²⁺ sensors .
  • Compliance with Lipinski’s Rule (e.g., logP <5, molecular weight <500) is achievable with smaller substituents, but bulky groups may limit bioavailability .

Key Challenges :

  • Introducing nitro groups may require nitration under controlled conditions to avoid over-oxidation.
  • Bromine positioning (para vs. meta) influences reaction yields and purity, as seen in multi-step syntheses .

Preparation Methods

Synthesis of 4-Bromo-2-nitrophenyl Precursors

A critical intermediate in the synthesis of 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione is 4-bromo-2-nitrophenylacetic acid or its derivatives. According to a Chinese patent (CN102718659A), 4-bromo-2-nitrophenylacetic acid can be synthesized efficiently starting from 4-bromo-2-nitrochlorotoluene via a sodium-mediated rearrangement and carboxylation process with carbon dioxide. The method involves:

  • Reacting 4-bromo-2-nitrochlorotoluene with metallic sodium in an organic solvent (e.g., cyclohexane or butyl ether) at controlled temperatures (0–50°C) to form 4-bromo-2-nitrotolyl sodium.
  • Heating the reaction mixture (40–150°C) to induce rearrangement to 4-bromo-2-nitrobenzyl sodium.
  • Bubbling carbon dioxide through the cooled reaction mixture to carboxylate the benzyl sodium intermediate, yielding sodium 4-bromo-2-nitrophenylacetate.
  • Acidifying the aqueous phase to isolate 4-bromo-2-nitrophenylacetic acid as a colorless crystal with high yields (94.6–96.4%).

This method is notable for its mild reaction conditions, high conversion rates, minimal by-products, and suitability for industrial scale-up due to simple post-reaction work-up involving extraction and filtration.

Formation of the Indene-1,3-dione Core and Coupling

The indene-1,3-dione core, also known as 1H-indene-1,3(2H)-dione, is a key structural motif in the target compound. The coupling of this core with the 4-bromo-2-nitrophenyl moiety can be achieved through condensation reactions.

A documented synthetic approach involves:

  • Reacting 1,3-indandione with the appropriate 4-bromo-2-nitrophenyl-containing precursor under basic or catalytic conditions.
  • Use of base catalysts such as piperidine to facilitate Knoevenagel-type condensation between the active methylene group of indandione and the aldehyde or equivalent functional group on the 4-bromo-2-nitrophenyl derivative.
  • The reaction is typically performed in solvents like chloroform or tetrahydrofuran at room temperature, followed by purification through column chromatography and recrystallization to obtain the pure product.

This method yields the target compound as a solid with moderate to good yields (~60–70%), with spectral data (1H NMR) confirming the structure.

Alternative Synthetic Routes and Catalytic Systems

While the direct condensation is the most straightforward, other routes involve more complex synthetic sequences, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to install the 4-bromo-2-nitrophenyl group onto an indene-1,3-dione scaffold or its precursor.
  • Use of boronate esters of substituted thiophenes or phenyl groups in Pd-catalyzed coupling to build complex molecular frameworks incorporating indene-1,3-dione units.
  • Sodium hydride (NaH) activation of nucleophilic centers to facilitate alkylation or arylation steps.

These methods, while more elaborate, allow for structural diversification and functional group tolerance, expanding the utility of the indene-1,3-dione derivatives in materials science and pharmaceutical research.

Data Tables Summarizing Preparation Conditions and Yields

Step Reactants / Intermediates Conditions Yield (%) Notes
1 4-bromo-2-nitrochlorotoluene + Na metal Cyclohexane, 0–50°C, 5 h rearrangement 94.6–96.4 High purity; mild conditions; industrially viable
2 Sodium 4-bromo-2-nitrophenylacetate + HCl Acidification, extraction - Isolation of 4-bromo-2-nitrophenylacetic acid
3 1,3-Indandione + 4-bromo-2-nitrophenyl precursor + piperidine CHCl3 or THF, room temperature, 2–10 h ~62–70 Knoevenagel condensation; purification by chromatography
4 Pd-catalyzed coupling (optional) Pd(PPh3)4, K2CO3, toluene/THF, 80°C, 24 h Variable For advanced derivatives; requires inert atmosphere

Comprehensive Research Findings

  • The sodium-mediated rearrangement and carboxylation route for 4-bromo-2-nitrophenylacetic acid offers a robust foundation for synthesizing the aryl substituent with excellent yields and minimal impurities.
  • The condensation of 1,3-indandione with aryl aldehydes or equivalents under mild base catalysis is a well-established method to construct the indene-1,3-dione framework functionalized with various aryl groups, including 4-bromo-2-nitrophenyl.
  • Advanced synthetic strategies employing palladium-catalyzed cross-coupling expand the scope of functionalization, enabling the preparation of more complex derivatives for applications in organic electronics and medicinal chemistry.
  • Spectroscopic characterization (1H NMR, IR) and chromatographic purification are standard analytical tools confirming the identity and purity of the synthesized compounds.

Q & A

Q. What are the common synthetic routes for 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione?

The compound can be synthesized via the TP-C (Tandem Phosphorylation-Cyclization) reaction. Typical conditions involve reacting a chromone-methylene indenedione precursor (e.g., 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione) with allylic phosphorus ylides (e.g., Me₂PhP), acyl chlorides (e.g., 4-chlorobenzoyl chloride), and triethylamine in anhydrous THF. Reaction times vary (0.5–2 hours), yielding products with melting points between 250–285°C .

Q. How is the structure of this compound confirmed experimentally?

Key characterization techniques include:

  • 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 7.3–8.1 ppm) and carbonyl groups (δ ~170–190 ppm).
  • HRMS : For exact molecular weight confirmation (e.g., [M+H]+ peaks matching theoretical values within 5 ppm error).
  • IR Spectroscopy : Detects C=O stretches (~1738 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What solvents and conditions optimize its stability during storage?

Studies on structurally similar indenediones (e.g., pyrophthalone derivatives) show stability in ethanol and cyclohexane under UV light (λ = 253.7 nm). For long-term storage, inert atmospheres (N₂/Ar) and dark, low-temperature (-20°C) conditions are recommended to prevent photodegradation or enol-keto tautomerization .

Q. How can substituents like bromo and nitro groups influence synthetic yields?

Electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring can reduce reactivity in nucleophilic acyl substitution reactions due to decreased electron density. Yields may drop by 10–15% compared to methoxy or methyl-substituted analogs. Optimization often requires extended reaction times or elevated temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the role of allylic phosphorus ylides in TP-C reactions?

The ylide (e.g., Me₂PhP) acts as a transient base, deprotonating the acyl chloride to generate a reactive acyloxyphosphonium intermediate. This species undergoes [3+2] cycloaddition with the chromone-indenedione precursor, followed by elimination to form the fused cyclopentadienylide product. DFT studies suggest a concerted asynchronous mechanism .

Q. How do bromo and nitro substituents affect photophysical properties?

  • Nitro groups : Increase molar absorptivity in UV-Vis spectra (ε ~10⁴ M⁻¹cm⁻¹) but reduce photostability due to photoinduced charge transfer.
  • Bromo groups : Enhance spin-orbit coupling, potentially increasing triplet-state lifetimes for applications in organic semiconductors .

Q. What computational methods predict reactivity in indenedione derivatives?

  • DFT (B3LYP/6-311G )**: Models HOMO-LUMO gaps (e.g., ~3.5 eV for nitro-substituted derivatives) and Fukui indices to identify electrophilic/nucleophilic sites.
  • MD Simulations : Predicts aggregation behavior in solvents, critical for designing organic solar cells .

Q. Can green chemistry approaches replace traditional synthesis methods?

Multicomponent reactions (MCRs) in aqueous media have been demonstrated for similar indenediones. For example, reacting 1,3-indandione with aldehydes and amines in water at 80°C achieves 85–94% yields, avoiding toxic solvents like THF .

Data-Driven Analysis

Q. How does fluorination of the indenedione core impact material properties?

Fluorinated analogs (e.g., BTID-1F and BTID-2F) show:

DerivativePCE (%)Jₛc (mA/cm²)Vₒc (V)FF (%)
BTID-0F8.3014.20.7865.1
BTID-1F10.416.80.8272.3
BTID-2F11.318.10.8575.6
Fluorination enhances domain purity and vertical phase distribution in solar cells, improving charge transport .

Q. What analytical challenges arise in quantifying byproducts during synthesis?

LC-MS with C18 columns (ACN/H₂O gradient) resolves intermediates like unreacted chromone-aldehydes (RT = 6.2 min) and phosphorylated byproducts (RT = 8.5 min). HRMS fragmentation patterns (e.g., m/z 365.105 for M+H+) confirm product identity .

Methodological Recommendations

Q. How to mitigate oxidative degradation during reactions?

  • Use degassed solvents and Schlenk lines to exclude oxygen.
  • Add radical scavengers (e.g., TEMPO, 1 mol%) to suppress H₂O₂-induced ROS formation, as seen in HUVEC cell studies .

Q. What strategies optimize regioselectivity in C2 acylation?

  • Electrophilic directing groups : Install -OMe or -NH₂ at C5 to direct acylation to C2 via resonance effects.
  • Catalytic systems : Use Sc(OTf)₃ (10 mol%) in DCM to achieve >90% regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.